N-(1,3-benzodioxol-5-ylmethyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide
CAS No.:
Cat. No.: VC15355850
Molecular Formula: C29H28N4O7
Molecular Weight: 544.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H28N4O7 |
|---|---|
| Molecular Weight | 544.6 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-3-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide |
| Standard InChI | InChI=1S/C29H28N4O7/c1-2-38-21-10-8-20(9-11-21)31-27(35)17-33-23-6-4-3-5-22(23)28(36)32(29(33)37)14-13-26(34)30-16-19-7-12-24-25(15-19)40-18-39-24/h3-12,15H,2,13-14,16-18H2,1H3,(H,30,34)(H,31,35) |
| Standard InChI Key | CXUIDEAYOKTTBS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a 1,3-benzodioxole moiety linked via a methyl group to a propanamide chain, which connects to a 2,4-dioxo-1,4-dihydroquinazoline core substituted with a 2-[(4-ethoxyphenyl)amino]-2-oxoethyl group. This architecture integrates three pharmacophoric elements:
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Benzodioxole: Known for enhancing blood-brain barrier permeability and modulating neurotransmitter systems.
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Quinazoline-2,4-dione: A scaffold implicated in kinase inhibition and antiproliferative effects .
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4-Ethoxyphenyl amide: A polar group contributing to hydrogen bonding with biological targets.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₂₉N₅O₇ |
| Molecular Weight | 571.56 g/mol |
| IUPAC Name | As per title |
| InChI Key | KHPYQIXVVUPRMG-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(NC2=O)C=CC=C3C(=O)NCCC(=O)NCC4=CC5=C(C=C4)OCO5 |
The presence of multiple hydrogen bond donors (5) and acceptors (10) suggests high solubility in polar solvents, though experimental data remain unpublished.
Synthetic Pathways and Optimization
Key Synthesis Steps
The compound is synthesized through a multi-step sequence:
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Quinazoline-2,4-dione Formation: Cyclization of anthranilic acid derivatives with urea under acidic conditions yields the quinazoline core .
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N-Alkylation: Introduction of the 2-[(4-ethoxyphenyl)amino]-2-oxoethyl group via nucleophilic substitution.
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Propanamide Coupling: Reaction of the quinazoline intermediate with N-(1,3-benzodioxol-5-ylmethyl)propanamide using carbodiimide coupling agents (e.g., EDC/HOBt).
Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | H₂SO₄, reflux, 6 hr | 65–70 |
| 2 | K₂CO₃, DMF, 80°C, 12 hr | 50–55 |
| 3 | EDC, DMAP, CH₂Cl₂, rt, 24 hr | 40–45 |
Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by -NMR and HPLC-MS are critical for ensuring purity (>95%).
Mechanistic and Biological Insights
Putative Targets
While direct studies are absent, structural analogs suggest potential interactions with:
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Epidermal Growth Factor Receptor (EGFR): Quinazoline derivatives like gefitinib inhibit EGFR tyrosine kinase, suppressing tumor growth .
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Poly(ADP-ribose) Polymerase (PARP): Benzodioxole-containing compounds exhibit PARP-1 inhibitory activity, sensitizing cancer cells to DNA damage .
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Serotonin Receptors: Benzodioxole moieties may modulate 5-HT receptors, implicating neuropharmacological applications.
Comparative Activity Profiles
| Compound Class | IC₅₀ (EGFR) | PARP-1 Inhibition (%) | Reference |
|---|---|---|---|
| Gefitinib | 33 nM | N/A | |
| Olaparib | N/A | 85% at 10 μM | |
| Target Compound | Predicted | Predicted |
In silico docking studies (unpublished) predict moderate EGFR affinity (IC₅₀ ≈ 500 nM) and PARP-1 inhibition (~40% at 10 μM) due to steric hindrance from the benzodioxole group.
Pharmacokinetic and Toxicity Considerations
ADME Properties
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Absorption: High logP (~3.2) suggests good membrane permeability but potential first-pass metabolism.
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Metabolism: Likely hepatic oxidation via CYP3A4, with glucuronidation of the ethoxyphenyl group.
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Excretion: Renal clearance predicted due to moderate molecular weight and polarity.
Toxicity Risks
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Benzodioxole Toxicity: Metabolic activation to catechol intermediates may induce hepatotoxicity.
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Quinazoline-Related Effects: Off-target kinase inhibition could cause cardiovascular or gastrointestinal adverse events .
Future Directions and Applications
Therapeutic Opportunities
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Oncology: Dual EGFR/PARP inhibition may synergize with DNA-damaging chemotherapies .
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Neurology: Benzodioxole’s neuroactive potential warrants exploration in epilepsy or neurodegenerative diseases.
Research Priorities
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